molecular formula C10H11F3N2O2S B2633894 (4-Methylthiazol-5-yl)(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone CAS No. 2034401-46-0

(4-Methylthiazol-5-yl)(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone

Cat. No.: B2633894
CAS No.: 2034401-46-0
M. Wt: 280.27
InChI Key: DCZLNNFSFYGHRA-UHFFFAOYSA-N
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Description

    Starting Materials: The trifluoroethoxy group can be introduced using 2,2,2-trifluoroethanol.

    Reaction Conditions: This step may involve the use of a strong base like potassium tert-butoxide in a polar aprotic solvent.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The trifluoroethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Chemistry:

  • The compound can be used as a building block in the synthesis of more complex molecules, particularly those with potential pharmaceutical applications.

Biology and Medicine:

  • Due to the bioactive nature of thiazole and azetidine rings, this compound may be investigated for its potential as an antimicrobial, antifungal, or anticancer agent.

Industry:

  • The compound could be used in the development of new materials with specific properties, such as improved thermal stability or resistance to degradation.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Methylthiazol-5-yl)(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone typically involves multi-step organic reactions

  • Thiazole Ring Formation:

      Starting Materials: 4-methylthiazole can be synthesized from 2-aminothiazole and acetic acid.

      Reaction Conditions: The reaction is typically carried out under reflux conditions with a suitable solvent like ethanol.

  • Azetidine Ring Formation:

      Starting Materials: The azetidine ring can be introduced via a cyclization reaction involving a suitable precursor such as 3-chloropropanol.

      Reaction Conditions: This step often requires a base like sodium hydride in an aprotic solvent such as dimethylformamide (DMF).

Comparison with Similar Compounds

    (4-Methylthiazol-5-yl)methanone: Lacks the azetidine and trifluoroethoxy groups, making it less complex.

    (3-(2,2,2-Trifluoroethoxy)azetidin-1-yl)methanone: Lacks the thiazole ring, which may reduce its bioactivity.

Uniqueness:

  • The combination of the thiazole and azetidine rings with the trifluoroethoxy group makes (4-Methylthiazol-5-yl)(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone unique in its potential bioactivity and chemical reactivity.

This compound’s unique structure and functional groups make it a valuable subject for further research and development in various scientific fields.

Properties

IUPAC Name

(4-methyl-1,3-thiazol-5-yl)-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F3N2O2S/c1-6-8(18-5-14-6)9(16)15-2-7(3-15)17-4-10(11,12)13/h5,7H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCZLNNFSFYGHRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)C(=O)N2CC(C2)OCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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